Amcinafal is derived from the class of compounds known as aminoglycosides, which are characterized by their amino sugar structures. These compounds are typically used to treat serious infections caused by gram-negative bacteria. Amcinafal, specifically, is noted for its efficacy in treating infections that are resistant to other antibiotics, highlighting its importance in the field of antimicrobial therapy.
The synthesis of Amcinafal involves several chemical reactions that can be categorized into various methodologies. Common methods include:
The synthesis typically requires the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions such as temperature, solvent choice, and reaction time are critical to achieving high yields and purity of the final product.
Amcinafal has a complex molecular structure that includes multiple rings and functional groups characteristic of aminoglycosides. The precise arrangement of atoms contributes to its biological activity.
Amcinafal undergoes various chemical reactions that are crucial for its activity:
The kinetics of these reactions can be studied using spectroscopic methods or chromatography to monitor changes in concentration over time, providing valuable data for optimizing synthesis and application processes.
Amcinafal exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the bacterial ribosome, leading to misreading of mRNA and ultimately preventing the production of essential proteins.
Research indicates that Amcinafal is particularly effective against strains that exhibit resistance to other antibiotics, making it a valuable option in treating multidrug-resistant infections.
Relevant analyses include stability studies under various environmental conditions to determine optimal storage and handling practices.
Amcinafal has several significant applications in scientific research and clinical settings:
Amcinafal (developmental code name SQ-15102), also known as triamcinolone pentanonide, represents a significant but ultimately non-commercialized synthetic glucocorticoid corticosteroid. Its development during the mid-20th century reflected the intense pharmaceutical exploration of steroid chemistry aimed at enhancing therapeutic efficacy and receptor specificity. As a structural derivative of triamcinolone, Amcinafal was engineered with a cyclic acetal modification at the C16-C17 position, a design strategy intended to optimize pharmacokinetic properties and receptor binding affinity. Though never reaching clinical markets, Amcinafal's unique molecular architecture and research trajectory offer valuable insights into structure-activity relationships in glucocorticoid pharmacology [1] [9].
Amcinafal emerged during a prolific era of steroid research (1950s-1970s) marked by systematic modifications of the core glucocorticoid structure. Its development code SQ-15102 indicates investigation likely within the research pipelines of Squibb (now Bristol-Myers Squibb). Historical pharmaceutical literature places its synthesis and evaluation alongside contemporary corticosteroids like prednisolone, triamcinolone, and dexamethasone, which were being actively developed and clinically validated during this period [1] [6]. Crucially, research into Amcinafal coincided with pivotal clinical studies establishing corticosteroids as life-saving interventions in conditions like severe alcohol-associated hepatitis (AAH). Landmark trials in the 1970s by Maddrey and colleagues demonstrated the mortality benefit of corticosteroids like prednisolone in severe AAH, defined by the Maddrey's Discriminant Function (MDF). This clinical success underscored the therapeutic value of glucocorticoids and fueled further exploration of novel analogs like Amcinafal, aiming for improved profiles [6]. Despite promising structural innovations, Amcinafal was never advanced to commercial availability. Its developmental halt highlights the complex interplay between molecular innovation, therapeutic need, clinical efficacy, and safety considerations that determine a compound's translational success [1].
Amcinafal holds substantial academic significance as a chemical probe for understanding glucocorticoid receptor (GR) interactions and structure-activity relationships (SAR). Its core structure is 9α-fluoro-11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione, sharing the fundamental Δ1,4-diene-3-one A-ring and 9α-fluorination characteristic of potent synthetic glucocorticoids like triamcinolone and dexamethasone. These features enhance binding affinity to the glucocorticoid receptor (GR) compared to cortisol [1] [9]. The defining structural feature of Amcinafal is the cyclic 16,17-acetal formed with 3-pentanone (diethyl ketone). This modification replaces the typical 16,17-ketal or hydroxyl groups found in many corticosteroids. Acetal formation aims to alter the molecule's lipophilicity, metabolic stability, and potentially its receptor binding kinetics or tissue distribution. Research into such cyclic acetal/ketal modifications was driven by the hypothesis that they could modulate the dissociation half-life of the glucocorticoid-receptor complex or reduce mineralocorticoid side effects [1] [8]. While Amcinafal itself wasn't marketed, its exploration contributed to the broader understanding of how C16-C17 modifications influence glucocorticoid function. Insights gained from studying such structures inform ongoing efforts to develop dissociated glucocorticoids or Selective Glucocorticoid Receptor Agonists (SEGRAs) designed to separate transactivation (responsible for side effects) from transrepression (responsible for anti-inflammatory effects) [8] [9]. Amcinafal exemplifies the empirical approach to steroid optimization prevalent in its era, where systematic chemical alterations were screened for enhanced potency or reduced undesired activities.
Table 1: Key Structural Features of Amcinafal Compared to Related Glucocorticoids
Structural Feature | Cortisol (Hydrocortisone) | Triamcinolone | Amcinafal (Triamcinolone Pentanonide) | Dexamethasone |
---|---|---|---|---|
A-ring | Δ4-3-one | Δ1,4-diene-3-one | Δ1,4-diene-3-one | Δ1,4-diene-3-one |
9α-Substitution | H | F | F | F |
11β-Substitution | OH | OH | OH | OH |
16-Substitution | H | α-OH | Cyclic acetal with 3-pentanone | α-CH3 |
17-Substitution | -CH2OH | -CH2OH | Part of cyclic acetal | -CH2OH |
21-Substitution | -CH2OH | -CH2OH | -CH2OH | -CH2OH |
Primary Pharmacological Class | Glucocorticoid/Mineralocorticoid | Glucocorticoid | Glucocorticoid | Glucocorticoid |
Amcinafal is systematically identified through multiple nomenclature systems, reflecting its complex steroid structure and developmental history:
IUPAC Name:(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-8,8-Diethyl-4b-fluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-oneThis name describes the intricate fused ring system resulting from the 16α,17α-cyclic acetal formation, specifying the absolute configuration at chiral centers [1].
Systematic Corticosteroid Name:9α-Fluoro-11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with 3-pentanoneThis name clearly positions it as a derivative of pregnane (C21 steroid skeleton), listing key substituents and the defining acetal modification [1].
Alternative Chemical Name:9α-Fluoro-11β,21-dihydroxy-16α,17α-(methyl)(phenyl)methylendioxypregna-1,4-dien-3,20-dioneThis name uses an older descriptive style for the cyclic acetal group [1].
Synonyms & Trivial Names:Triamcinolone pentanonide explicitly denotes it as the 16,17-cyclic acetal of triamcinolone with diethyl ketone (3-pentanone). SQ-15102 is its developmental code assigned during research by Squibb. Amcinafal is the adopted common name (INN likely) [1] [6].
Within corticosteroid taxonomy, Amcinafal is definitively classified as:
Table 2: Official and Common Nomenclature for Amcinafal
Nomenclature Type | Name |
---|---|
IUPAC Name | (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-8,8-Diethyl-4b-fluoro-6b-glycoloyl-5-hydroxy-4a,6a-dimethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b,11,12-dodecahydro-2H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one |
Systematic Steroid Name | 9α-Fluoro-11β,16α,17α,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with 3-pentanone |
Alternative Chemical Name | 9α-Fluoro-11β,21-dihydroxy-16α,17α-(methyl)(phenyl)methylendioxypregna-1,4-dien-3,20-dione |
Common Synonyms | Triamcinolone pentanonide; SQ-15102 |
Trivial Name | Amcinafal |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7